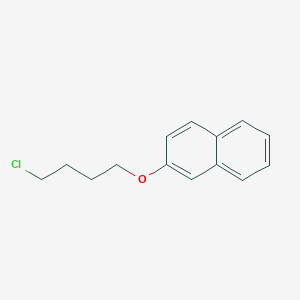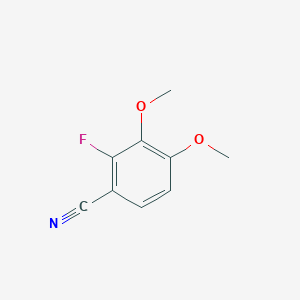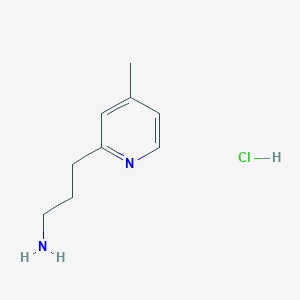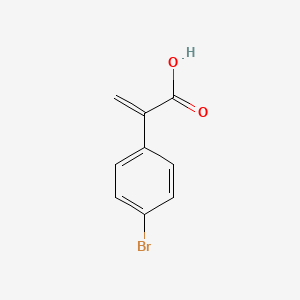
2-(4-bromophenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a bromine atom attached to the phenyl ring and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(4-bromophenyl)prop-2-enoic acid can be synthesized through several methods. One common approach involves the bromination of phenylacrylic acid using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of 4-bromophenylacrylic acid may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-bromophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated phenylacrylic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various brominated and substituted phenylacrylic acid derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-bromophenylacrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-(4-bromophenyl)prop-2-enoic acid can be compared with other similar compounds, such as:
4-Chlorophenylacrylic acid: Similar in structure but with a chlorine atom instead of bromine.
4-Fluorophenylacrylic acid: Contains a fluorine atom, offering different reactivity and properties.
4-Iodophenylacrylic acid: Features an iodine atom, which affects its chemical behavior and applications.
Uniqueness: The presence of the bromine atom in 4-bromophenylacrylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H7BrO2 |
|---|---|
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
2-(4-bromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-5H,1H2,(H,11,12) |
InChI-Schlüssel |
OWMVTRKPNRUBBW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


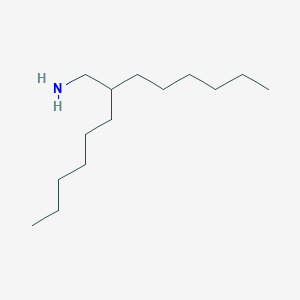
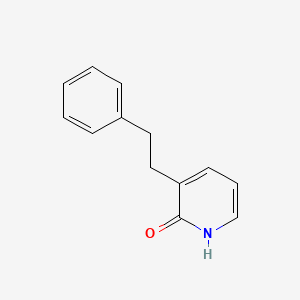
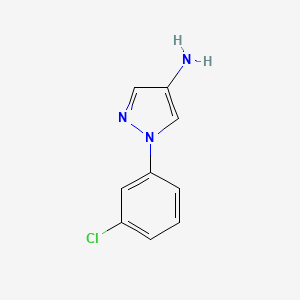
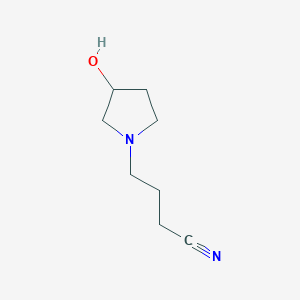
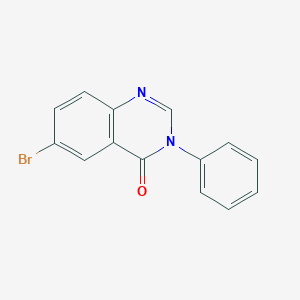
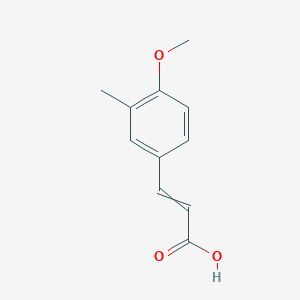
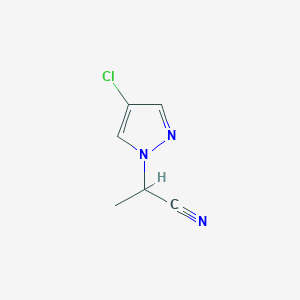
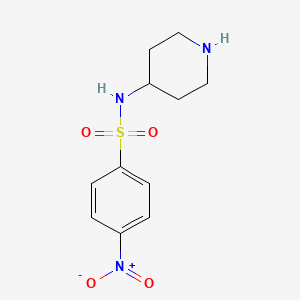
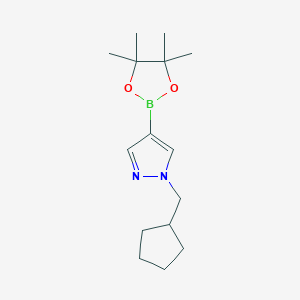
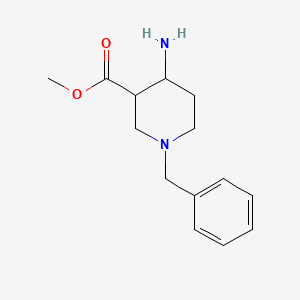
![Benzo[b]thiophene, dihydromethyl-](/img/structure/B8734094.png)
